molecular formula C14H13ClN2O B076912 1-(2-Chlorophenyl)-3-(2-methylphenyl)urea CAS No. 13143-19-6

1-(2-Chlorophenyl)-3-(2-methylphenyl)urea

Cat. No. B076912
CAS RN: 13143-19-6
M. Wt: 260.72 g/mol
InChI Key: OCAIYNWSIULBRH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methylphenyl)urea, commonly referred to as CMU, is a synthetic compound that belongs to the family of arylurea derivatives. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. CMU has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of CMU is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABAA receptor, CMU is thought to increase the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CMU has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is the main inhibitory neurotransmitter. CMU has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter. This suggests that CMU may have a role in regulating the balance between excitation and inhibition in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMU in lab experiments is its well-established pharmacological profile. CMU has been extensively studied for its biological activities, making it a useful tool for investigating the role of the GABAA receptor in various physiological and pathological processes. However, one of the limitations of using CMU is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on CMU. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CMU has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Another area of interest is the development of more potent and selective modulators of the GABAA receptor, which could have applications in the treatment of anxiety and epilepsy.

Scientific Research Applications

CMU has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. CMU has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-6-2-4-8-12(10)16-14(18)17-13-9-5-3-7-11(13)15/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIYNWSIULBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342406
Record name ST001665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13143-19-6
Record name ST001665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYL)-3-(2-METHYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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